

ENMD-1068 Hydrochloride: A Modulator of the Smad2/3 Signaling Pathway

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Compound of Interest		
Compound Name:	ENMD-1068 hydrochloride	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a significant investigational compound with potential therapeutic applications in fibrotic diseases and endometriosis.[1][2][3] Its mechanism of action involves the attenuation of the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway, a critical cascade in cellular processes such as proliferation, differentiation, and extracellular matrix production.[2] [3][4] This technical guide provides a comprehensive overview of **ENMD-1068 hydrochloride**, focusing on its interaction with the Smad2/3 pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental designs.

Introduction to ENMD-1068 Hydrochloride

ENMD-1068 hydrochloride, chemically known as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride, is a small molecule inhibitor of PAR-2.[1] PAR-2 is a G-protein coupled receptor that plays a crucial role in inflammation and fibrosis.[1] By antagonizing PAR-2, ENMD-1068 has been shown to mitigate the pathological activation of downstream signaling pathways, most notably the TGF-β1/Smad2/3 axis.[1][4] This inhibitory action reduces the activation of hepatic stellate cells (HSCs) and collagen deposition, key events in the progression of liver fibrosis.[1][3][4] Furthermore, ENMD-1068 has demonstrated efficacy in



animal models of endometriosis by inhibiting cell proliferation and promoting apoptosis of ectopic endometrial cells.[2][5]

Chemical Structure:

Molecular Formula: C15H30ClN3O2[6]

Molecular Weight: 319.87 g/mol [6]

CAS Number: 2703451-51-6[6]

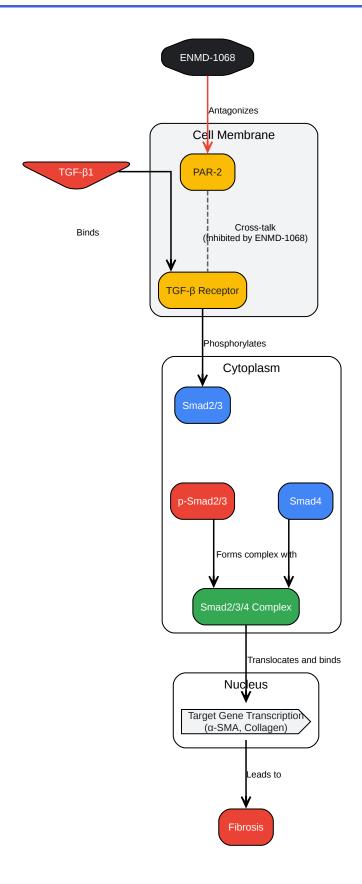
Interaction with the Smad2/3 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[7] Phosphorylated Smad2 and Smad3 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and inflammation.[7][8]

ENMD-1068 indirectly inhibits this pathway. As a PAR-2 antagonist, it is suggested to interfere with the cross-talk between PAR-2 activation and the TGF- β 1 signaling cascade.[1][4] Studies have shown that treatment with ENMD-1068 leads to a significant decrease in the C-terminal phosphorylation of both Smad2 and Smad3 in response to TGF- β 1 stimulation.[1][3][4] This reduction in phosphorylated Smad2/3 levels subsequently diminishes the transcription of downstream target genes, including those encoding for α -smooth muscle actin (α -SMA) and collagen types I and III.[1][4]

Below is a diagram illustrating the proposed mechanism of action:





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Figure 1: Proposed mechanism of ENMD-1068 in the TGF-β1/Smad2/3 pathway.



Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of **ENMD-1068 hydrochloride**.

Table 1: In Vitro Efficacy of ENMD-1068 in Primary Mouse Hepatic Stellate Cells (HSCs)[1][4]

Parameter	Condition	Concentration of ENMD-1068	Result
Smad2/3 C-terminal Phosphorylation	TGF-β1 (5 ng/mL) stimulated HSCs	10 mM	Significant decrease in phosphorylation compared to TGF-β1 alone.
α-SMA Expression	TGF-β1 (5 ng/mL) stimulated HSCs	10 mM	Significant decrease in expression compared to TGF-β1 alone.
Collagen I (Col α1(I)) Expression	TGF-β1 (5 ng/mL) stimulated HSCs	10 mM	Significant decrease in expression compared to TGF-β1 alone.
Collagen III (Col α1(III)) Expression	TGF-β1 (5 ng/mL) stimulated HSCs	10 mM	Significant decrease in expression compared to TGF-β1 alone.
Calcium Release	Trypsin or SLIGRL- NH2 stimulated HSCs	10 mM	Inhibition of stimulated calcium release.[1][9]
Smad Transcriptional Activity	TGF-β1 induced HSCs	10 mM	Inhibition of Smad transcriptional activity. [1][9]

Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of CCl4-Induced Liver Fibrosis[1][4]



Parameter	Dosage of ENMD- 1068	Dosing Regimen	Result
Alanine Aminotransferase (ALT) Levels	25 mg/kg and 50 mg/kg	Intraperitoneal injection, twice per week for 4 weeks	Significant reduction compared to vehicle control.
Aspartate Aminotransferase (AST) Levels	25 mg/kg and 50 mg/kg	Intraperitoneal injection, twice per week for 4 weeks	Significant reduction compared to vehicle control.
Collagen Content	25 mg/kg and 50 mg/kg	Intraperitoneal injection, twice per week for 4 weeks	Markedly attenuated collagen deposition.[3]
α-SMA Expression	25 mg/kg and 50 mg/kg	Intraperitoneal injection, twice per week for 4 weeks	Significant reduction compared to vehicle control.

Table 3: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis[3][5]



Parameter	Dosage of ENMD- 1068	Dosing Regimen	Result
Volume of Endometriotic Lesions	25 mg/kg and 50 mg/kg	Intraperitoneal injection, daily for 5 days	Dose-dependent reduction in lesion volume.[3]
Interleukin-6 (IL-6) Levels	25 mg/kg and 50 mg/kg	Intraperitoneal injection, daily for 5 days	Dose-dependent suppression of IL-6 levels.[3]
Monocyte Chemoattractant Protein-1 (MCP-1) Levels	25 mg/kg and 50 mg/kg	Intraperitoneal injection, daily for 5 days	Suppression of MCP- 1 levels.[3]
Epithelial Cell Proliferation	25 mg/kg and 50 mg/kg	Intraperitoneal injection, daily for 5 days	Decrease in proliferation.[3]
Apoptotic Index	25 mg/kg and 50 mg/kg	Intraperitoneal injection, daily for 5 days	Increase in apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Analysis of HSC Activation

Objective: To evaluate the effect of ENMD-1068 on TGF- β 1-induced activation of primary mouse hepatic stellate cells.

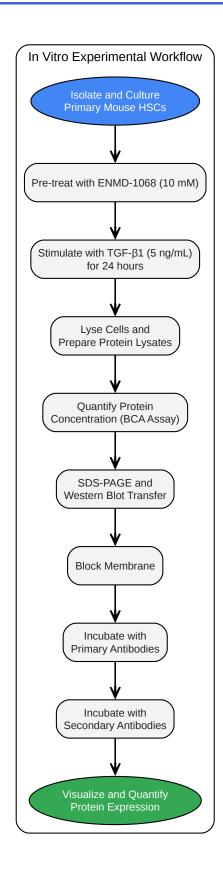
Methodology:

• Cell Culture: Primary mouse HSCs are isolated and cultured in DMEM supplemented with 10% FBS and antibiotics.



- Treatment: Cells are pre-treated with ENMD-1068 (10 mM) for a specified duration (e.g., 1 hour) before stimulation with TGF-β1 (5 ng/mL) for 24 hours.[4]
- Western Blot Analysis:
 - Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
 - Protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against α-SMA, Collagen I, Collagen III, p-Smad2 (C-terminal), p-Smad3 (C-terminal), total Smad2/3, and a loading control (e.g., β-actin).
 - After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
 - Protein bands are visualized using an ECL detection system and quantified by densitometry.[4]





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Figure 2: Workflow for in vitro analysis of HSC activation.



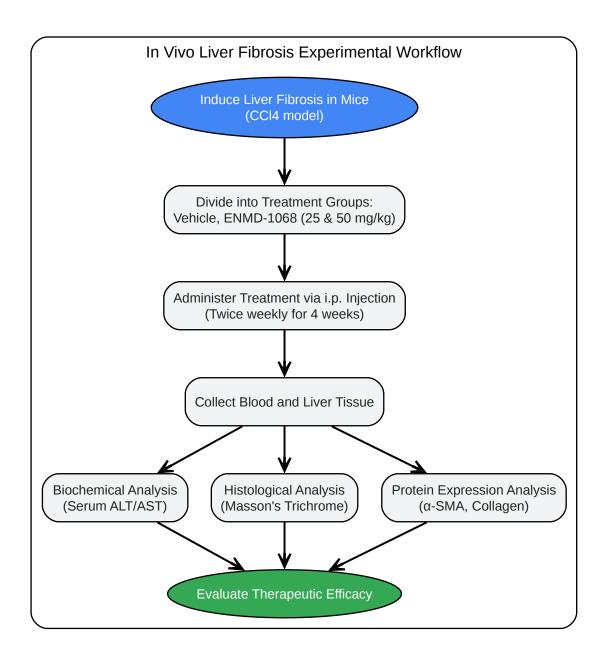
In Vivo Murine Model of Liver Fibrosis

Objective: To assess the therapeutic potential of ENMD-1068 in a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model.

Methodology:

- Animal Model: 8-week-old ICR mice are used.[3]
- Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of CCI4.
- Treatment Groups:
 - Vehicle control (200 μL)[1]
 - ENMD-1068 (25 mg/kg)
 - ENMD-1068 (50 mg/kg)
- Dosing: Mice receive i.p. injections of the vehicle or ENMD-1068 twice a week for 4 weeks.
 [1][3]
- Sample Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.
- Biochemical Analysis: Serum levels of ALT and AST are measured.
- Histological Analysis: Liver sections are stained with Masson's trichrome to assess collagen deposition.
- Immunohistochemistry/Western Blot: Liver tissue lysates are analyzed for the expression of α -SMA and collagen.





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Figure 3: Workflow for in vivo liver fibrosis study.

Conclusion

ENMD-1068 hydrochloride demonstrates significant potential as a therapeutic agent by targeting the PAR-2 receptor and consequently modulating the TGF-β1/Smad2/3 signaling pathway. The available data strongly suggest its efficacy in reducing fibrosis and inflammation in preclinical models. Further investigation into the precise molecular interactions and clinical trials are warranted to fully elucidate its therapeutic utility in human diseases. This technical



guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of ENMD-1068 and its role in Smad2/3 pathway modulation.

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